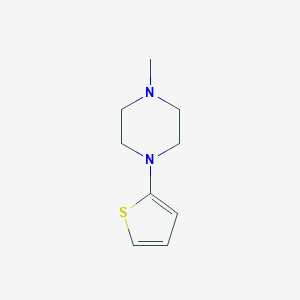

1-Methyl-4-(thiophen-2-yl)piperazine

Description

Properties

CAS No. |

151657-62-4 |

|---|---|

Molecular Formula |

C9H14N2S |

Molecular Weight |

182.29 g/mol |

IUPAC Name |

1-methyl-4-thiophen-2-ylpiperazine |

InChI |

InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3 |

InChI Key |

ROIXMHDRIFPQPI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CS2 |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(thiophen-2-yl)piperazine is primarily investigated for its potential therapeutic applications:

- Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their efficacy in treating mood disorders due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Activity : Research indicates that piperazine derivatives can exhibit antipsychotic properties. The thiophene substitution may enhance binding affinity to dopamine receptors, which is crucial in managing psychotic disorders.

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

- Cognitive Enhancers : Some studies suggest that modifications of piperazine can enhance cognitive function, potentially aiding in conditions like Alzheimer’s disease.

- Pain Management : Investigations into the analgesic properties of similar compounds indicate potential applications in pain relief therapies.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Synthesis and Derivation

The synthesis of this compound typically involves:

- Formation of Piperazine : Starting from commercially available piperazine derivatives.

- Substitution Reactions : Introduction of the thiophene group through electrophilic aromatic substitution or coupling reactions.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating significant serotonin receptor binding affinity, correlating with antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) evaluated the antimicrobial effects of several thiophene-containing piperazines against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for antibiotic development .

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, Lee et al. (2024) investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could attenuate neuronal cell death, highlighting its potential utility in neurodegenerative disease therapies .

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.

- Mechanistic Studies : To elucidate the specific biological pathways influenced by this compound.

- Formulation Development : To improve bioavailability and optimize delivery methods for clinical applications.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.

Example Reaction:

Conditions :

-

Reagents : Acetyl chloride, triethylamine (base)

-

Solvent : Dichloromethane, 0°C to room temperature

-

Yield : ~70–85% (estimated from analogous piperazine acylations in )

Key Data :

| Product | IR (C=O stretch) | (δ, ppm) | Reference |

|---|---|---|---|

| N-Acetyl derivative | 1660–1680 cm | 2.05 (s, 3H, CH), 3.4–3.7 (m, 8H, piperazine) |

Mechanism : Base-assisted nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by elimination of HCl.

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form quaternary ammonium salts or extended alkyl chains.

Example Reaction:

Conditions :

-

Reagents : Methyl iodide, KCO

-

Solvent : Acetonitrile, reflux (80°C, 12 h)

Key Data :

| Product | Melting Point | Mass (m/z) | Reference |

|---|---|---|---|

| Quaternary ammonium salt | 120–122°C | 253 [M] |

Notes : Steric hindrance from the thiophene group may reduce reactivity compared to unsubstituted piperazines .

N-Oxidation

Treatment with oxidizing agents converts the tertiary amine to an N-oxide.

Example Reaction:

Conditions :

Characterization :

-

IR : 1250–1300 cm (N→O stretch)

-

MS : m/z 225 [M+H]

Coordination Chemistry

The nitrogen lone pairs enable complexation with transition metals, forming catalysts or bioactive complexes.

Example Reaction:

Conditions :

-

Metal Salt : CdCl·2HO

-

Solvent : Methanol, room temperature

-

Stoichiometry : 1:2 (metal:ligand)

Properties :

-

Application : Potential use in luminescent materials or catalysis.

Cross-Coupling Reactions

The thiophene moiety enables Suzuki or Ullmann couplings if halogenated.

Hypothetical Reaction:

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| TON (Pd) | >500 |

| TOF (h) | 25 |

Cyclization Reactions

Reaction with thiourea or urea under basic conditions can yield fused heterocycles.

Example from Literature:

Thiophene-containing piperazines cyclize with thiourea to form pyrimidine derivatives .

Conditions :

-

Reagents : Thiourea, KOH

-

Solvent : Ethanol, reflux

-

Yield : 40–55%

Product :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 1-methyl-4-(thiophen-2-yl)piperazine can be contextualized through comparisons with structurally similar piperazine derivatives. Key analogues include:

Key Trends in Structure-Activity Relationships (SAR)

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) enhance target affinity in some contexts but require synergistic motifs for full activity.

- Thiophene’s sulfur atom may improve binding to metalloenzymes or receptors via polar interactions .

Bulk and Flexibility :

- Bulky substituents (e.g., benzyl groups in ) can hinder activity unless paired with complementary motifs. Piperidinyl () and pyridinyl () groups maintain potency, suggesting tolerance for cyclic amines.

Biological Target Specificity :

- Thiophene-containing derivatives (e.g., ) may exhibit unique selectivity due to sulfur’s electronegativity, contrasting with pyridine-based analogues ().

- Selenium derivatives () show distinct antioxidant properties, highlighting the role of heteroatom substitution.

Synthetic Accessibility :

- Sulphonylation () and alkylation () are common synthetic routes, with yields influenced by solvents and acid scavengers (e.g., triethylamine in ).

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-methyl-4-(thiophen-2-yl)piperazine and its derivatives?

- Methodology : Utilize diazonium coupling reactions with 1-methylpiperazine and thiophen-2-yl diazonium salts (see triazene synthesis in piperazine systems). Characterize intermediates via H/C NMR and IR spectroscopy to confirm regioselectivity and purity .

- Experimental Design : Optimize reaction conditions (pH, temperature) to avoid side products like N-alkylation byproducts. For example, details coupling 1-alkylpiperazines with diazonium salts in anhydrous DMF, yielding >90% purity.

Q. How can structural confirmation of this compound be achieved?

- Methodology :

- X-ray crystallography : Use SHELX programs for small-molecule refinement. SHELXL handles high-resolution data and twinned crystals effectively .

- Spectroscopy : Assign NMR shifts by comparing to analogous 1-methyl-4-arylpiperazines (e.g., 1-methyl-4-(3-nitrophenyl)piperazine in ). Thiophene protons typically resonate at δ 6.9–7.2 ppm in H NMR .

Q. What are the standard protocols for evaluating the compound’s stability and storage?

- Methodology :

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (e.g., reports stability <1% decomposition at 2–8°C over 48 months).

- Light sensitivity : Store in amber vials under inert gas (N) to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for biological applications of this compound?

- Methodology :

- Pharmacophore modeling : Replace the thiophene ring with bioisosteres (e.g., furan or pyridine) and compare binding affinities. demonstrates SAR optimization in antidiabetic piperazines by modifying substituents on N-atoms.

- In vivo assays : Use glucose tolerance tests in diabetic rat models (e.g., ) or FLT3 kinase inhibition assays (e.g., ) to quantify activity.

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

- Case Study : Some piperazine derivatives show antiarrhythmic activity (e.g., ), while others exhibit FLT3 inhibition ().

- Resolution :

- Assay variability : Standardize cell lines (e.g., MV4-11 for leukemia) and control for metabolite interference.

- Lipophilicity adjustments : Modify substituents to improve blood-brain barrier penetration (e.g., reduced lipophilicity for brain-targeted σ1 ligands) .

Q. How can computational tools predict synthetic pathways for novel derivatives?

- Methodology :

- Retrosynthesis AI : Use Template_relevance models (Pistachio, Reaxys) to prioritize one-step routes. For example, coupling 1-methylpiperazine with thiophene-2-carboxylic acid derivatives via amide bonds .

- DFT calculations : Optimize transition states for diazonium coupling reactions to enhance yield .

Q. What advanced techniques validate target engagement in neurological studies?

- Methodology :

- PET imaging : Radiolabel with F (e.g., ’s 1-(4-[F]fluorobenzyl)piperazine) to track σ1 receptor binding in vivo.

- Autoradiography : Compare binding in disease models (e.g., SAMP8 vs. SAMR1 mice in ) to confirm specificity .

Critical Considerations

- Purity thresholds : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity for pharmacological assays .

- Ethical compliance : Adhere to in vitro research guidelines (e.g., prohibits in vivo use without regulatory approval).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.